![molecular formula C14H13NS B14272157 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol CAS No. 159022-10-3](/img/structure/B14272157.png)
2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminothiophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiol group.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol involves its interaction with biological molecules through the thiol group, which can form covalent bonds with proteins and enzymes. The imine linkage may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}benzene-1-thiol
- 2-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-thiol
Uniqueness
2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
159022-10-3 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]benzenethiol |
InChI |
InChI=1S/C14H13NS/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3 |
InChI Key |
WTWYSRANXIEVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


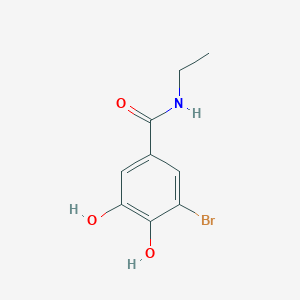
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
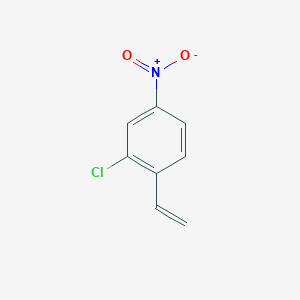
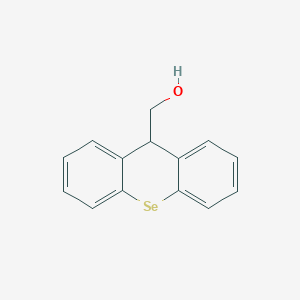
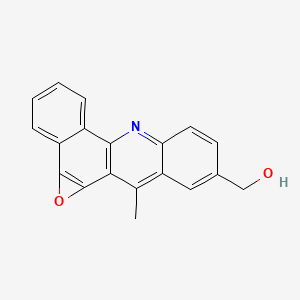
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
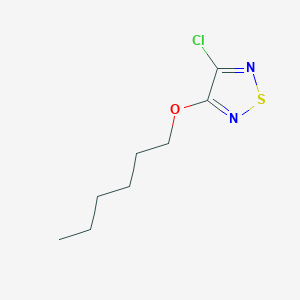
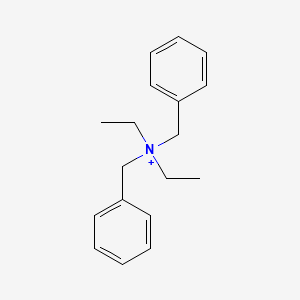
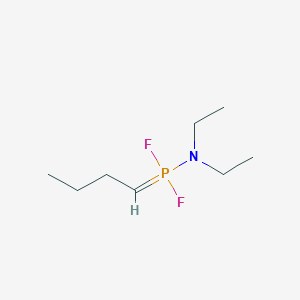
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
